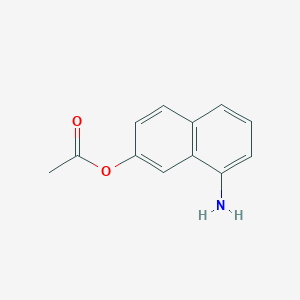

8-Aminonaphthalen-2-yl acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

(8-aminonaphthalen-2-yl) acetate |

InChI |

InChI=1S/C12H11NO2/c1-8(14)15-10-6-5-9-3-2-4-12(13)11(9)7-10/h2-7H,13H2,1H3 |

InChI Key |

GXROFTJHXDXRJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=CC=C2N)C=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 8 Aminonaphthalen 2 Yl Acetate and Analogues

Strategies for Acetylation of Aminonaphthalene Substrates

The critical step in forming 8-Aminonaphthalen-2-yl acetate (B1210297) from its precursor, 8-amino-2-naphthol (B94697), is the selective acetylation of the hydroxyl group over the amino group. The nomenclature indicates an ester linkage (acetate) at the C2 position, leaving the C8 amino group free.

Direct Acetylation Mechanisms and Conditions

Direct acetylation of substrates with both hydroxyl and amino groups, such as 8-amino-2-naphthol, often involves the use of acetylating agents like acetic anhydride (B1165640) or acetyl chloride. The reaction mechanism is a nucleophilic substitution where the oxygen of the hydroxyl group or the nitrogen of the amino group attacks the electrophilic carbonyl carbon of the acetylating agent. numberanalytics.com In neutral or basic conditions, the more nucleophilic amino group is typically acylated faster, leading to the formation of an amide (N-acetylation).

However, O-acetylation can be favored under specific conditions. The use of certain catalysts can promote the formation of the desired ester. For instance, various Lewis acids have been shown to catalyze the O-acetylation of phenols and alcohols. mdpi.com

| Acetylating Agent | Catalyst/Solvent System | Selectivity Goal | Reference |

|---|---|---|---|

| Acetic Anhydride | Aqueous Medium / Calcinated Egg Shell (CES) | O-acetylation of naphthols | researchgate.net |

| Acetyl Chloride | Trifluoroacetic Acid (CF₃CO₂H) | Chemoselective O-acetylation | nih.gov |

| Acetic Anhydride | Pyridine or DMAP | General per-O-acetylation | numberanalytics.com |

| 1-Acetylimidazole | Water / Tetramethylammonium hydroxide | O-acetylation of diols | mdpi.com |

Chemo- and Regioselective Acetylation Approaches

Achieving chemoselectivity is paramount in the synthesis of 8-Aminonaphthalen-2-yl acetate. To selectively acetylate the hydroxyl group in the presence of a more nucleophilic amino group, strategic chemical manipulation is required.

One highly effective method involves protonating the amino group under acidic conditions. By converting the -NH₂ group into an ammonium (B1175870) salt (-NH₃⁺), its nucleophilicity is effectively eliminated. The subsequent addition of an acylating agent, such as acetyl chloride, allows for the selective O-acetylation of the hydroxyl group. nih.gov This strategy has been successfully applied to a range of hydroxyamino acids and related amino alcohols, yielding O-acyl products in high purity without the need for complex purification. nih.gov For example, dissolving the amino alcohol in a strong acid like trifluoroacetic acid (CF₃CO₂H) before introducing the acylating agent can lead to exclusive O-acylation. nih.gov

Alternatively, coupling reactions can be tailored for selectivity. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 4-Dimethylaminopyridine (DMAP) has been shown to selectively produce C8-esters from 2-amino-8-quinolinol, a structurally similar compound. rsc.org This suggests that under specific coupling conditions, the hydroxyl group can be preferentially acylated even without prior protection of the amino group. rsc.org

Multistep Synthetic Routes to this compound Precursors

The primary precursor to the target compound is 8-amino-2-naphthol. Its synthesis can be approached through several established and modern organic chemistry reactions.

Amination Reactions of Naphthalene (B1677914) Scaffolds (e.g., Bucherer Reaction)

The Bucherer reaction is a classic and versatile method for converting naphthols into naphthylamines using ammonia (B1221849) and an aqueous sulfite (B76179) or bisulfite solution. wikipedia.org The reaction is reversible and proceeds through a mechanism involving the addition of bisulfite to the naphthalene ring, followed by nucleophilic attack by ammonia and subsequent elimination of water and sulfite. wikipedia.org

This reaction is particularly useful for synthesizing aminonaphthols from dihydroxynaphthalenes. For instance, the Bucherer reaction can convert 1,7-dihydroxynaphthalene (B165257) into 7-amino-1-naphthol. wikipedia.org Similarly, it is plausible to synthesize 8-amino-2-naphthol from a corresponding dihydroxynaphthalene, such as 2,8-dihydroxynaphthalene, by controlling the reaction conditions to favor mono-amination. Research has demonstrated the selective amination of 2,7-dihydroxynaphthalene (B41206) to produce 7-N,N-dimethylamino-2-naphthol in a one-pot reaction by carefully controlling the stoichiometry and temperature. researchgate.net Microwave irradiation has also been shown to be an efficient energy source for conducting the Bucherer reaction, significantly reducing reaction times. researchgate.net

| Starting Material | Reagents | Product | Key Feature | Reference |

|---|---|---|---|---|

| Naphthol | NH₃, NaHSO₃ | Naphthylamine | Reversible conversion of -OH to -NH₂ | wikipedia.org |

| 1,7-Dihydroxynaphthalene | NH₃, NaHSO₃ | 7-Amino-1-naphthol | Synthesis of aminonaphthols | wikipedia.org |

| 2,7-Dihydroxynaphthalene | Dimethylamine, NaHSO₃ | 7-N,N-dimethylamino-2-naphthol | Selective one-pot synthesis | researchgate.net |

| 2-Naphthol (B1666908) | Amine, Sulfite/Bisulfite | Aminonaphthalene derivatives | Microwave-assisted synthesis | researchgate.net |

Palladium-Catalyzed Cross-Coupling Strategies for Naphthalene Functionalization

Modern synthetic chemistry offers powerful tools for C-N bond formation, with palladium-catalyzed cross-coupling reactions being at the forefront. These methods, often named Buchwald-Hartwig amination, allow for the coupling of an amine with an aryl halide or triflate, providing a direct route to arylamines. youtube.com This strategy can be applied to functionalize a pre-existing naphthalene scaffold.

To synthesize a precursor for 8-amino-2-naphthol, one could start with a di-substituted naphthalene, such as 8-bromo-2-methoxynaphthalene. A palladium-catalyzed amination could introduce the amino group at the C8 position, followed by demethylation of the methoxy (B1213986) group to reveal the C2 hydroxyl. These reactions are known for their high efficiency and broad substrate scope, although they can require careful optimization of catalysts, ligands, and bases. youtube.comorganic-chemistry.org

Furthermore, palladium catalysis can be used in C-H amination, where a C-H bond is directly converted to a C-N bond. A picolinamide (B142947) directing group on a 1-naphthylamine (B1663977) derivative has been used to achieve regioselective palladium-catalyzed amination at the C8 position with secondary aliphatic amines. acs.org Palladium catalysis is also employed in constructing the naphthalene ring itself from simpler precursors like amides and alkynes. nih.gov

Azo Coupling and Cyclization Methods

Azo coupling is another traditional route for introducing a nitrogen functionality onto an aromatic ring, which can then be converted to an amino group. cuhk.edu.hk The process involves two main steps:

Diazotization : An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. conscientiabeam.com

Azo Coupling : The electrophilic diazonium salt is reacted with an electron-rich coupling partner, such as a naphthol, to form an azo compound (a dye). cuhk.edu.hkconscientiabeam.com

Green Chemistry and Sustainable Synthetic Pathways

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are increasingly influencing the synthesis of specialty chemicals like this compound. Research efforts are geared towards replacing conventional methods that often rely on harsh reagents and volatile organic solvents with more sustainable alternatives.

Catalytic Systems for Efficient Transformations

The development of efficient catalytic systems is a cornerstone of green synthesis, offering pathways with higher atom economy, lower energy consumption, and reduced waste generation. For the synthesis of compounds like this compound, which possesses both an amino and a hydroxyl group, selective acetylation can be achieved using a variety of green catalysts.

Several studies have highlighted the efficacy of Lewis and Brønsted acid catalysts for the N-acetylation of primary aromatic amines, a key step in synthesizing analogues of the target compound. For instance, gadolinium triflate (Gd(OTf)₃) has been demonstrated as a highly efficient catalyst for the acetylation of amines and alcohols at ambient temperatures, requiring only catalytic amounts (0.01–0.1 mol%) to achieve excellent yields. researchgate.net Similarly, a simple and inexpensive system employing tartaric acid in glacial acetic acid has been shown to be an environmentally benign catalyst for the N-acetylation of primary aromatic amines. ias.ac.in

Heterogeneous catalysts are particularly attractive due to their ease of separation and reusability. Zeolites, such as H-BEA, have been successfully used for the acylation of aromatic compounds with acetic anhydride. researchgate.net The acetylation rate over H-BEA zeolite is highly dependent on the activation of the aromatic ring. researchgate.net Another example is the use of zinc oxide (ZnO) as a heterogeneous, reusable, and eco-friendly catalyst for chemoselective O-acylation. scilit.com Furthermore, magnesium chloride (MgCl₂·5H₂O) has been reported as an efficient and low-cost catalyst for the acylation of amines, alcohols, and phenols under solvent-free conditions.

The following table summarizes the performance of various green catalytic systems in acetylation reactions relevant to the synthesis of this compound analogues.

| Catalyst | Substrate Type | Acetylating Agent | Reaction Conditions | Yield | Reference |

| Gadolinium triflate | Aromatic Amines | Acetic anhydride | Ambient temperature | Excellent | researchgate.net |

| Tartaric acid/Glacial acetic acid | Primary Aromatic Amines | Glacial acetic acid | 118 °C, 75 minutes | High | ias.ac.in |

| Zinc Acetate | Aromatic Amines | Acetic acid | Microwave irradiation | Good to Excellent | researchgate.net |

| Alumina (B75360) | Aromatic and Aliphatic Amines | Acetonitrile (B52724) | Continuous-flow, high temperature | Good | nih.gov |

| H-BEA Zeolite | Aromatic compounds | Acetic anhydride | 373 K, batch reactor | Varies | researchgate.net |

| Magnesium Chloride (MgCl₂·5H₂O) | Amines, Alcohols, Phenols | Acetic anhydride | Room temperature, solvent-free | 96% (for aniline) |

Solvent-Free and Environmentally Benign Reaction Conditions

A significant stride in green synthesis is the move towards solvent-free reaction conditions, which eliminates the environmental and health hazards associated with volatile organic compounds. Several studies have demonstrated the feasibility of performing acetylation reactions under neat or solvent-free conditions, often with improved efficiency.

A general and efficient procedure for the acylation of alcohols, amines, and thiols has been developed by reacting them with an acid anhydride or acid chloride at 80–85 °C under solvent- and catalyst-free conditions. researchgate.net This method offers a simple, cost-effective, and green alternative to traditional acylation protocols. researchgate.net

Microwave irradiation has also emerged as a powerful tool in green chemistry, often leading to shorter reaction times and higher yields. A notable example is the use of a catalytic amount of zinc acetate in acetic acid under microwave irradiation for the chemoselective N-acetylation of various amines. researchgate.net This method is rapid and proceeds with good to excellent yields without the need for an additional solvent. researchgate.net

Furthermore, continuous-flow chemistry presents a sustainable and scalable alternative to batch processing. A continuous-flow acetylation of aromatic and aliphatic amines has been developed using acetonitrile as the acetylating agent and alumina as a catalyst. nih.gov This system avoids the use of hazardous reagents like acetic anhydride and acetyl chloride. nih.gov

The table below outlines various solvent-free and environmentally benign conditions for acetylation reactions.

| Reaction Condition | Substrate Type | Acetylating Agent | Catalyst | Key Advantage | Reference |

| Solvent-free, 80-85 °C | Alcohols, Amines, Thiols | Acid anhydride/chloride | Catalyst-free | Elimination of solvent and catalyst | researchgate.net |

| Microwave irradiation | Aromatic Amines | Acetic acid | Zinc Acetate | Rapid reaction, high yields | researchgate.net |

| Continuous-flow | Aromatic and Aliphatic Amines | Acetonitrile | Alumina | Use of a safer acetylating agent | nih.gov |

| Solvent-free, room temp. | Amines, Alcohols, Phenols | Acetic anhydride | MgCl₂·5H₂O | Mild conditions, high yields |

The adoption of these green chemistry principles not only minimizes the environmental footprint of synthesizing compounds like this compound but also often leads to more efficient and cost-effective production processes.

Elucidation of Molecular Structure and Conformation

Advanced Spectroscopic Characterization Techniques

High-resolution NMR spectroscopy is a cornerstone of molecular structure elucidation. For 8-Aminonaphthalen-2-yl acetate (B1210297), a combination of one-dimensional (¹H and ¹³C) and two-dimensional (HSQC, HMBC) NMR experiments would be required for a complete assignment of all proton and carbon signals.

The chemical shifts of the aromatic protons are influenced by the electronic effects of both the amino (-NH₂) and acetate (-OAc) substituents. The amino group, being a strong electron-donating group, will cause an upfield shift (to lower ppm values) for the protons on the same ring, particularly at the ortho and para positions. Conversely, the acetate group is weakly deactivating and will have a less pronounced effect. The protons on the naphthalene (B1677914) ring system are expected to appear in the range of δ 7.0-8.0 ppm. The two protons of the primary amine group would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, but typically falls within the δ 3.5-5.0 ppm range. The methyl protons of the acetate group are expected to be a sharp singlet at approximately δ 2.1-2.4 ppm.

The coupling constants (J-values) between adjacent aromatic protons are typically in the range of 7-9 Hz for ortho coupling, 1-3 Hz for meta coupling, and <1 Hz for para coupling. These coupling patterns are crucial for definitively assigning the positions of the protons on the naphthalene rings.

Predicted ¹H NMR Data for 8-Aminonaphthalen-2-yl acetate

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1 | 7.20 - 7.40 | d | J ≈ 7.5 |

| H3 | 7.10 - 7.30 | dd | J ≈ 8.5, 2.0 |

| H4 | 7.70 - 7.90 | d | J ≈ 8.5 |

| H5 | 7.30 - 7.50 | t | J ≈ 7.8 |

| H6 | 7.00 - 7.20 | d | J ≈ 7.8 |

| H7 | 6.80 - 7.00 | d | J ≈ 7.5 |

| -NH₂ | 3.5 - 5.0 | br s | - |

| -COCH₃ | 2.1 - 2.4 | s | - |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, twelve distinct carbon signals are expected: ten for the naphthalene ring system and two for the acetate group. The chemical shifts of the naphthalene carbons are influenced by the substituents in a manner analogous to the proton shifts.

The carbon atom bearing the amino group (C8) is expected to be significantly shielded (shifted upfield), while the carbon attached to the acetate group (C2) will be deshielded (shifted downfield). The quaternary carbons of the naphthalene ring will generally have weaker signals than the protonated carbons. The carbonyl carbon of the acetate group will appear at a characteristic downfield position, typically in the range of δ 168-172 ppm, and the methyl carbon will be found at a more upfield position, around δ 20-25 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | 120 - 125 |

| C2 | 145 - 150 |

| C3 | 115 - 120 |

| C4 | 125 - 130 |

| C4a | 130 - 135 |

| C5 | 120 - 125 |

| C6 | 110 - 115 |

| C7 | 115 - 120 |

| C8 | 140 - 145 |

| C8a | 125 - 130 |

| -C=O | 168 - 172 |

| -CH₃ | 20 - 25 |

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for the definitive assignment of the ¹H and ¹³C NMR spectra.

The HSQC spectrum correlates protons with the carbons to which they are directly attached. uc.edu This would allow for the unambiguous assignment of the protonated carbons in the naphthalene ring system. For example, the proton signal predicted to be H1 would show a correlation to the carbon signal assigned as C1.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the amine, ester, and aromatic functionalities.

The N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ester group is a strong and sharp absorption that typically appears in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester will likely be observed in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring will appear in the 1450-1600 cm⁻¹ region.

Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Weak |

| C=O Stretch (Ester) | 1735 - 1750 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-O Stretch (Ester) | 1000 - 1300 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₂H₁₁NO₂), the calculated molecular weight is approximately 201.22 g/mol . The molecular ion peak (M⁺) in the mass spectrum would therefore be expected at m/z 201.

The fragmentation pattern will be dictated by the stability of the resulting ions. A common fragmentation pathway for esters is the loss of the alkoxy group or the entire ester group. For this compound, a prominent fragmentation would be the loss of the acetyl group (CH₃CO) as a ketene (B1206846) (CH₂=C=O), resulting in a fragment ion corresponding to 8-aminonaphthalen-2-ol at m/z 159. Another likely fragmentation is the loss of the entire acetate group to give a naphthylamine radical cation. Alpha-cleavage adjacent to the amine group is also a possibility. libretexts.org

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment | Fragmentation Pathway |

| 201 | [C₁₂H₁₁NO₂]⁺ | Molecular Ion (M⁺) |

| 159 | [C₁₀H₉NO]⁺ | Loss of ketene (CH₂=C=O) from the acetate group |

| 143 | [C₁₀H₉N]⁺ | Loss of the acetate radical |

| 115 | [C₉H₇]⁺ | Loss of HCN from the aminonaphthalene fragment |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio. This technique would provide the exact mass of the this compound ion, confirming its elemental formula, C₁₂H₁₁NO₂.

Furthermore, the fragmentation pattern observed in a mass spectrum offers valuable insights into the compound's structure. For this compound, characteristic fragmentation would be expected. The presence of an ester group could lead to the loss of an acetyl group (CH₃CO) or a ketene molecule (CH₂=C=O). The amino group, an odd-electron species, would result in a molecular ion peak with an odd mass number, and alpha-cleavage adjacent to the C-N bond is a common fragmentation pathway for aliphatic amines. researchgate.net However, specific experimental HRMS data, including a detailed analysis of the fragmentation pathways for this compound, are not available in the surveyed scientific literature.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Exact Mass | 201.07898 u |

| Monoisotopic Mass | 201.07898 u |

| Nominal Mass | 201 u |

Note: This table represents theoretically calculated values. Experimental data is required for confirmation.

X-ray Crystallography and Solid-State Structural Analysis

Determination of Molecular Geometry and Bond Parameters

A crystal structure would reveal the precise bond lengths and angles within the this compound molecule. This includes the geometry of the naphthalene core, the orientation of the amino and acetate substituents, and any deviations from planarity. Without experimental data, these parameters can only be estimated using computational methods.

Table 2: Hypothetical Bond Parameters for this compound

| Bond | Expected Length (Å) | Bond Angle | Expected Angle (°) |

| C-N (amino) | ~1.36-1.45 | C-N-H | ~109-113 |

| C-O (ester) | ~1.35-1.45 | C-O-C | ~115-120 |

| C=O (ester) | ~1.20-1.23 | O=C-O | ~120-125 |

Note: These are generalized values for similar functional groups and require experimental verification through X-ray crystallography.

Analysis of Crystal Packing and Supramolecular Assemblies

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by intermolecular forces. Understanding this packing is crucial for predicting a material's physical properties. The analysis would describe how individual molecules of this compound come together to form a larger, ordered structure.

π-π Stacking Interactions and Their Influence on Solid-State Architecture

The naphthalene ring system in this compound is an extended aromatic system, making it susceptible to π-π stacking interactions. These non-covalent interactions, where the electron clouds of adjacent aromatic rings interact, are another key factor in determining the solid-state architecture. The analysis would characterize the geometry of these stacking interactions, such as the distance between the aromatic planes and their relative offset.

Mechanistic Investigations of Reactions Involving 8 Aminonaphthalen 2 Yl Acetate

Detailed Reaction Pathway Delineation

The unique structure of 8-Aminonaphthalen-2-yl acetate (B1210297) allows for a variety of chemical transformations, each with its own detailed mechanistic pathway.

Nucleophilic acyl substitution is a primary reaction type for the ester functional group in 8-Aminonaphthalen-2-yl acetate. chemistrytalk.orgmasterorganicchemistry.com This two-step addition-elimination process involves the attack of a nucleophile on the electrophilic carbonyl carbon of the acetate group, followed by the departure of a leaving group. masterorganicchemistry.comlibretexts.org

The general mechanism proceeds through a tetrahedral intermediate. libretexts.org Under basic or neutral conditions, a nucleophile directly attacks the carbonyl carbon. In acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl group towards attack by weaker nucleophiles. byjus.comyoutube.com

Key Steps in Nucleophilic Acyl Substitution:

Nucleophilic Attack: A nucleophile adds to the carbonyl carbon, breaking the C=O π bond and forming a tetrahedral intermediate. libretexts.org

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the leaving group (in this case, the 8-aminonaphthalen-2-oxide anion or its protonated form). masterorganicchemistry.com

The reactivity of the carboxylic acid derivative is crucial, with more reactive derivatives being readily converted to less reactive ones. libretexts.org The nature of the nucleophile also plays a significant role. For instance, reactions with water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis) lead to the corresponding carboxylic acid, ester, or amide, respectively. libretexts.org

Table 1: Common Nucleophilic Acyl Substitution Reactions

| Reaction Type | Nucleophile | Product |

|---|---|---|

| Hydrolysis | Water (H₂O) | 8-Amino-2-naphthol (B94697) and Acetic Acid |

| Alcoholysis | Alcohol (R'OH) | 8-Amino-2-naphthol and an Ester (R'OAc) |

| Aminolysis | Amine (R'NH₂) | 8-Amino-2-naphthol and an Amide (R'NHAc) |

The naphthalene (B1677914) ring system of this compound is susceptible to electrophilic aromatic substitution (EAS). This reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The mechanism is a two-step process. masterorganicchemistry.com

Mechanism of Electrophilic Aromatic Substitution:

Attack by the Aromatic Ring: The π electrons of the naphthalene ring act as a nucleophile, attacking an electrophile (E+). This is the slow, rate-determining step as it disrupts the aromaticity of the ring and forms a carbocation intermediate, often referred to as a sigma complex or arenium ion. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that bears the electrophile. This restores the aromaticity of the naphthalene ring and is a fast step. masterorganicchemistry.com

The regioselectivity of EAS on the substituted naphthalene ring is directed by the activating and deactivating nature of the existing substituents—the amino group (-NH₂) and the acetate group (-OCOCH₃). The amino group is a strong activating group and an ortho-, para-director. The acetate group is a deactivating group. The interplay of these two groups will determine the position of substitution on the naphthalene core.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|

| Amino (-NH₂) | Electron-donating | Strongly Activating | Ortho, Para |

| Acetate (-OCOCH₃) | Electron-withdrawing | Deactivating | Meta (with respect to the acetate) |

The primary amino group of this compound can participate in nucleophilic reactions, most notably the formation of Schiff bases (imines). This reaction typically involves the condensation of the amine with an aldehyde or a ketone. nih.gov

The formation of a Schiff base is generally characterized by a nucleophilic reaction between a primary amine and a carbonyl group. nih.gov The mechanism involves a nucleophilic addition to the carbonyl group to form a carbinolamine intermediate, which then dehydrates to form the imine.

Mechanism of Schiff Base Formation:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine intermediate.

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and a double bond forms between the carbon and nitrogen atoms, resulting in the formation of a protonated imine.

Deprotonation: A base removes a proton from the nitrogen atom to yield the final Schiff base product.

Research on related compounds, such as 8-aminoquinoline, has shown the successful synthesis of Schiff bases by reacting the amine with various aldehydes, like 2-hydroxy naphthaldehyde. nih.gov

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Catalysis plays a pivotal role in many of the reactions involving this compound, enhancing both the rate and selectivity of the desired transformations.

In nucleophilic acyl substitution, both acids and bases can act as catalysts. Acid catalysis proceeds by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by weak nucleophiles. byjus.comyoutube.com Base catalysis, on the other hand, typically involves the deprotonation of the nucleophile, making it more potent.

For electrophilic aromatic substitution, Lewis acids are commonly employed as catalysts to generate the strong electrophiles required for the reaction to proceed.

In the context of related acetylation reactions, such as the acetylation of 2-naphthol (B1666908), homogeneous catalysts like nickel salts have been shown to be effective. For instance, nickel nitrate (B79036) has been demonstrated to be an efficient catalyst for the acetylation of 2-naphthol to 2-naphthyl acetate. researchgate.net The study highlighted that the amount of catalyst can significantly influence the reaction conversion, with an optimal amount leading to the best yields. researchgate.net

Kinetic Studies and Transition State Analysis

Kinetic studies and transition state analysis provide deeper insights into the reaction mechanisms of this compound. By determining the rate law of a reaction, the identities and concentrations of the species involved in the rate-determining step can be elucidated.

For nucleophilic acyl substitution, kinetic studies can help to distinguish between different possible mechanisms. For example, the rate-determining step can be either the initial nucleophilic attack or the departure of the leaving group, depending on the specific reactants and conditions.

In electrophilic aromatic substitution, kinetic isotope effect studies can confirm that the C-H bond cleavage is not the rate-determining step. The first step, the attack of the aromatic ring on the electrophile, is the slow step. masterorganicchemistry.com

Transition state analysis, often aided by computational chemistry, allows for the characterization of the high-energy transition state structures. This provides valuable information about the geometry and electronic structure of the species at the peak of the energy barrier, further clarifying the reaction pathway.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the energy and distribution of electrons within a molecule.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For 8-Aminonaphthalen-2-yl acetate (B1210297), a DFT study would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation.

From this optimized structure, a wealth of electronic properties can be calculated. These include the distribution of electrical charge across the molecule, the dipole moment, and the energies of the molecular orbitals. Such calculations can reveal how the amino and acetate groups electronically influence the naphthalene (B1677914) core. Studies on related aminonaphthalene derivatives have successfully used DFT to investigate their electronic properties and reactivity.

A typical output from a DFT calculation on 8-Aminonaphthalen-2-yl acetate would provide the parameters listed in the table below.

Table 1: Illustrative DFT-Calculated Molecular Properties for this compound

| Property | Description | Potential Insight for this compound |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Provides a measure of the molecule's stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Indicates how the molecule would interact with polar solvents and external electric fields. |

| Atomic Charges | The calculated electrical charge on each atom. | Helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) centers. |

| Rotational Constants | Constants related to the molecule's moments of inertia. | Useful for interpreting microwave spectroscopy experiments. |

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. This method is crucial for understanding how a molecule absorbs light and what happens after absorption. For this compound, TD-DFT calculations could predict its ultraviolet-visible (UV-Vis) absorption spectrum.

The calculations would identify the specific electronic transitions—the promotion of an electron from an occupied orbital to an unoccupied one—responsible for each absorption peak. This provides insight into the nature of the excited states, for instance, whether they involve charge transfer from the amino group to the naphthalene ring. Such studies have been effectively applied to other amino-functionalized aromatic systems to explain their photophysical properties.

Table 2: Illustrative TD-DFT Output for Electronic Transitions of this compound

| Transition | Excitation Energy (eV) | Oscillator Strength | Major Orbital Contributions |

| S₀ → S₁ | Value would be calculated | Value would be calculated | e.g., HOMO → LUMO (95%) |

| S₀ → S₂ | Value would be calculated | Value would be calculated | e.g., HOMO-1 → LUMO (80%) |

These values represent the type of data generated by TD-DFT calculations.

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized. For this compound, calculating the HOMO and LUMO energies and visualizing their spatial distribution would reveal the most likely sites for nucleophilic and electrophilic attack. For example, in many aminonaphthalene systems, the HOMO is localized on the amino group and the naphthalene ring, while the LUMO is distributed over the aromatic system.

Table 3: Frontier Molecular Orbital Parameters for this compound

| Parameter | Definition | Significance for this compound |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and electron-donating ability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ΔE = E(LUMO) - E(HOMO). | A key indicator of chemical reactivity, optical properties, and kinetic stability. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. This approach provides a dynamic picture of molecular behavior, which is complementary to the static view offered by quantum chemical calculations.

Conformational Dynamics of this compound

The acetate and amino groups in this compound are not rigidly fixed but can rotate around their single bonds. MD simulations could be used to explore the conformational landscape of the molecule, identifying the most stable rotational isomers (rotamers) and the energy barriers between them. By simulating the molecule in a solvent, such as water or an organic solvent, one can observe how intermolecular interactions, like hydrogen bonding, influence its preferred shape and dynamics. This is crucial for understanding how the molecule behaves in a realistic chemical environment.

In Silico Modeling of Chemical Reactivity and Selectivity

In silico modeling encompasses a range of computational techniques to predict how a molecule will react. For this compound, this could involve modeling its behavior in potential chemical transformations.

By analyzing the outputs of DFT calculations, such as the distribution of electrostatic potential and frontier orbitals, researchers can predict the most likely outcomes of reactions. For instance, in an electrophilic aromatic substitution reaction, these models could predict whether an incoming electrophile would preferentially add to the carbon atom ortho or para to the activating amino group. These predictive models are invaluable for guiding synthetic chemistry efforts and for understanding reaction mechanisms at a molecular level.

Prediction of Reaction Pathways and Transition States

The prediction of reaction pathways and the characterization of transition states are fundamental aspects of computational chemistry, providing insights into the mechanisms and kinetics of chemical reactions. For this compound, a key reaction of interest is its formation via acetylation.

Computational studies on similar reactions, such as the O-acetylation of hydroxylated heterocyclic amines, offer a template for how such investigations would be conducted. nih.gov These studies often employ quantum mechanical calculations to map out the reaction coordinates and determine the activation barriers separating reactants from products. nih.gov For the formation of this compound, this would involve modeling the interaction between 8-amino-2-naphthol (B94697) and an acetylating agent.

The process would typically involve:

Geometry Optimization: The three-dimensional structures of the reactants, transition state, and products are optimized to find the lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state of the acetylation reaction.

Frequency Analysis: This is performed to confirm the nature of the stationary points. Reactants and products will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

A computational study on the acetylation of related compounds demonstrated that while the reaction coordinates might differ between substrates, the activation barriers can be relatively low, indicating facile reactions. nih.gov Such computational insights are crucial for understanding the reactivity of the amino and hydroxyl groups on the naphthalene core and for optimizing synthetic procedures.

Computational Rationalization of Spectroscopic Data

Computational methods are frequently used to interpret and rationalize experimental spectroscopic data, such as infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. By calculating these spectra from first principles, a direct comparison to experimental results can be made, allowing for a detailed assignment of spectral features to specific molecular motions or electronic transitions.

Density Functional Theory (DFT) is a particularly powerful method for this purpose. Studies on related aminonaphthalene isomers and other substituted aromatic systems have successfully used DFT to calculate a variety of molecular properties. researchgate.netnih.gov For this compound, a typical computational workflow would involve:

Optimized Geometry and Vibrational Frequencies: Using a suitable DFT functional and basis set, such as B3LYP/6-311++G(d,p), the molecular geometry would be optimized. nih.govearthlinepublishers.com Subsequent frequency calculations would yield the theoretical IR and Raman spectra. The calculated vibrational modes can then be assigned to the experimentally observed spectral bands. nih.gov

Electronic Transitions (UV-Vis Spectra): Time-dependent DFT (TD-DFT) is the standard method for calculating the energies of electronic excitations, which correspond to the absorption bands in a UV-Vis spectrum. A study on 1-aminonaphthalene, for instance, combined fluorescence excitation spectroscopy with theoretical calculations to understand the changes in energy, electronic distribution, and geometry upon photoexcitation. researchgate.net Such calculations can reveal the nature of the molecular orbitals involved in the electronic transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govearthlinepublishers.com

The following table illustrates the type of data that can be generated from DFT calculations on aminonaphthalene derivatives, based on findings for related compounds. researchgate.net

| Calculated Property | Significance for this compound |

| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles, offering a 3D structural model. |

| Total Energy | Allows for the comparison of the relative stabilities of different conformations or isomers. |

| HOMO-LUMO Energy Gap | Indicates the electronic excitability and chemical reactivity of the molecule. A smaller gap suggests it is more reactive. |

| Dipole Moment | Quantifies the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |

| Vibrational Frequencies | Enables the assignment of experimental IR and Raman spectra to specific molecular vibrations. |

| Electronic Excitation Energies | Predicts the position of absorption bands in the UV-Vis spectrum, aiding in its interpretation. |

By applying these established computational methodologies to this compound, a detailed understanding of its structure, reactivity, and spectroscopic properties can be achieved, complementing and guiding experimental investigations.

Functionalization and Derivatization Strategies

Synthesis of Substituted 8-Aminonaphthalen-2-yl Acetate (B1210297) Derivatives

The synthesis of substituted derivatives of 8-aminonaphthalen-2-yl acetate can be systematically approached by targeting its primary functional groups. These modifications allow for the fine-tuning of the molecule's properties for various applications.

N-Functionalization of the Amino Group (e.g., amide formation, alkylation)

The amino group at the 8-position of the naphthalene (B1677914) ring is a primary site for functionalization, readily undergoing reactions such as acylation and alkylation.

Amide Formation: The N-acylation of the amino group is a fundamental transformation that can be achieved using various acylating agents. orientjchem.orgumich.edu The reaction of this compound with acyl chlorides or acid anhydrides in the presence of a base leads to the formation of the corresponding N-acyl derivatives. umich.edu This process serves not only to introduce a wide range of functional groups but also to act as a protective strategy for the amino group during subsequent reactions. orientjchem.org For instance, catalyst-free N-acylation has been shown to be effective for a variety of amino compounds, highlighting a green and efficient approach. orientjchem.org The chemoselectivity of this reaction is crucial, aiming to acylate the amino group without affecting the acetate functionality. In the case of aminophenols, selective N-acylation can be achieved, suggesting a similar outcome for this compound. researchgate.net

N-Alkylation: The introduction of alkyl groups onto the amino function can be accomplished through several methods. The "borrowing hydrogen" or "hydrogen autotransfer" strategy, often catalyzed by transition metals like ruthenium or manganese, provides an atom-efficient method for the N-alkylation of amines using alcohols as alkylating agents. nih.govnih.gov This method is highly selective for mono-alkylation of primary amines. nih.gov Another approach involves the reaction with alkyl halides. For aminophenols, selective N-alkylation can be achieved by first forming an imine with an aldehyde, followed by reduction. researchgate.netumich.edu For 3-amino alcohols, a selective mono-N-alkylation can be achieved by chelation with 9-borabicyclo[3.3.1]nonane (9-BBN), followed by reaction with an alkyl halide. organic-chemistry.org

| Reagent/Catalyst | Product Type | Reference |

| Acyl chloride/Acid anhydride (B1165640) | N-Acyl derivative | umich.edu |

| Alcohol/Ru or Mn catalyst | N-Alkyl derivative | nih.govnih.gov |

| Aldehyde then NaBH4 | N-Alkyl derivative | researchgate.netumich.edu |

| 9-BBN then Alkyl halide | Mono-N-alkyl derivative | organic-chemistry.org |

Modifications at the Acetate Moiety

The acetate group at the 2-position offers another handle for derivatization, primarily through hydrolysis to the corresponding naphthol.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 8-amino-2-naphthol (B94697). nrel.govnih.gov This transformation is significant as the resulting hydroxyl group can then participate in a different set of reactions, such as O-alkylation or conversion to other functional groups. The thermodynamics of the hydrolysis of naphthyl acetates have been studied, providing insight into the reaction conditions. nrel.gov The hydrolysis of acetate esters is a well-established reaction, and its application to this compound would unmask the phenolic hydroxyl group for further functionalization.

| Reaction | Product | Significance | Reference |

| Hydrolysis (acidic or basic) | 8-Amino-2-naphthol | Unmasks hydroxyl for further reactions | nrel.govnih.gov |

Functionalization of the Naphthalene Ring System

The naphthalene core itself can be functionalized through electrophilic aromatic substitution reactions. The regiochemical outcome of such reactions is directed by the combined electronic effects of the amino and acetate/hydroxyl substituents. masterorganicchemistry.commasterorganicchemistry.com

The amino group is a strong activating, ortho-, para-directing group, while the hydroxyl group (after hydrolysis of the acetate) is also activating and ortho-, para-directing. The acetate group is a deactivating, meta-directing group. In naphthalene, the α-positions (1, 4, 5, 8) are generally more reactive towards electrophilic substitution than the β-positions (2, 3, 6, 7). libretexts.org

For 8-amino-2-naphthol, the strong activating effect of the amino group at C8 and the hydroxyl group at C2 will direct incoming electrophiles. The most likely positions for substitution would be ortho and para to these activating groups. Specifically, positions C7 (ortho to the amino group) and C1 and C3 (ortho to the hydroxyl group) would be activated. Steric hindrance may play a role in determining the final product distribution. For instance, in the electrophilic substitution of 2-naphthol (B1666908), substitution patterns can be influenced by reaction conditions. stackexchange.com

Formation of Macrocycles and Polycyclic Structures

The peri-disposed amino group in this compound, or more commonly, its precursor 1,8-diaminonaphthalene (B57835), is a key structural feature that enables the synthesis of a variety of fused heterocyclic systems and macrocycles.

Naphthodiazepine Derivatives

The condensation of 1,8-diaminonaphthalene with appropriate precursors can lead to the formation of seven-membered rings, resulting in naphthodiazepine derivatives. For example, the reaction of 1,8-diaminonaphthalene with hydrazonoyl chlorides has been shown to produce naphtho[1,8-ef] nih.govwikipedia.orgdiazepines. nih.govekb.eg This reaction provides a route to functionalized diazepine (B8756704) rings fused to the naphthalene system.

| Reactant with 1,8-Diaminonaphthalene | Product | Reference |

| Hydrazonoyl chlorides | Naphtho[1,8-ef] nih.govwikipedia.orgdiazepines | nih.govekb.eg |

Perimidine and Related Heterocyclic Systems

The most common and well-studied reaction of 1,8-diaminonaphthalene is its condensation with carbonyl compounds to form perimidines, a class of peri-fused pyrimidine (B1678525) systems. wikipedia.orgeurekaselect.com This reaction is versatile and can be carried out with aldehydes, ketones, carboxylic acids, and their derivatives. eurekaselect.comresearchgate.net The use of various catalysts, including metal-free and eco-friendly options, has been explored to improve the efficiency and greenness of these syntheses. scispace.com The resulting perimidine ring system can be further functionalized, offering a scaffold for more complex structures. For instance, 1,8-diaminonaphthalene reacts with salicylaldehyde (B1680747) to form a Schiff base which can then be used to create metal complexes. researchgate.net Furthermore, polymerization of 1,8-diaminonaphthalene can lead to novel polymeric materials with potential applications in catalysis. nih.gov The synthesis of macrocycles and other complex structures has also been achieved using 1,8-diaminonaphthalene as a key building block. rsc.orgnih.govcore.ac.uk

| Reactant with 1,8-Diaminonaphthalene | Product | Reference |

| Aldehydes | Perimidines | researchgate.net |

| Ketones | Perimidines | researchgate.net |

| Carboxylic Acids | 2-Substituted Perimidines | researchgate.net |

| 1,3-Diketones | bis(2,3-dihydroperimidine-2-spiro)cycloalkanes | scispace.com |

| Salicylaldehyde | Schiff Base | researchgate.net |

Design and Synthesis of Metal Complexes

The synthesis of metal complexes typically involves the reaction of a ligand, which contains donor atoms capable of binding to a metal ion, with a suitable metal salt in an appropriate solvent. For a molecule like this compound, the primary donor sites for coordination with a transition metal would be the nitrogen atom of the amino group and potentially an oxygen atom from the acetate group. The formation of stable chelate rings, where the ligand binds to the metal ion at multiple points, is a common strategy in the design of metal complexes. lumenlearning.com

While there is no specific information on the coordination chemistry of this compound, research on related aminonaphthyl derivatives provides insights into potential coordination behaviors. For instance, ligands derived from naphthalene diamine have been shown to form stable complexes with nickel(II). luc.edunih.gov In such cases, the nitrogen atoms of the amino groups typically act as the primary coordination sites.

The synthesis of transition metal complexes, such as those with Nickel(II) or Copper(II), often involves refluxing the ligand with a metal salt (e.g., nickel chloride, copper acetate) in a solvent like ethanol (B145695) or methanol. sciencepublishinggroup.com The resulting complexes can then be isolated as crystalline solids. The geometry of the final complex, which can range from square planar to octahedral, is influenced by the metal ion's coordination number and the steric and electronic properties of the ligand. lumenlearning.comlibretexts.org For example, nickel(II) complexes frequently exhibit square-planar or octahedral geometries, depending on the ligand field. bohrium.comresearchgate.net

In the absence of crystals suitable for X-ray diffraction, various spectroscopic methods are employed to characterize the complex.

Infrared (IR) Spectroscopy: This method is used to identify the coordination sites of the ligand. A shift in the vibrational frequency of the N-H bonds of the amino group or the C=O bond of the acetate group upon complexation would indicate their involvement in bonding to the metal ion.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, which can help in deducing the coordination geometry. researchgate.net

NMR Spectroscopy: While less common for paramagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide valuable structural information for diamagnetic complexes in solution.

Mass Spectrometry: This is used to determine the molecular weight of the complex and confirm its stoichiometry. researchgate.net

For paramagnetic complexes, such as many involving Cu(II) or Ni(II), Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing the metal's coordination environment. nih.gov Magnetic susceptibility measurements can also help determine the number of unpaired electrons and thus infer the geometry of the complex. researchgate.net

As no specific metal complexes of this compound have been synthesized and reported in the literature, there are no corresponding structural or spectroscopic data tables to present.

Research on "this compound" in Advanced Chemical Applications Remains Undocumented

Extensive investigation into the scientific literature reveals a significant lack of documented research regarding the specific applications of the chemical compound This compound in several advanced areas of chemical science. Despite a broad search for its utility in enantioselective catalysis, transition metal-mediated couplings, and materials science, no specific findings for this particular compound could be retrieved.

The fields of interest, as outlined for this inquiry, include its potential role as a ligand or catalyst in organic transformations and its contributions to materials science, particularly in the development of naphthalene-based push-pull systems, dye chemistry, and organic photovoltaics.

While the broader family of aminonaphthalene derivatives has seen some exploration in these domains, the specific compound of interest, this compound, does not appear in the available scientific databases in connection with these applications. For instance, various aminonaphthalene derivatives are known precursors in the synthesis of azo dyes. wikipedia.orgatamanchemicals.com Similarly, the general structure of naphthalene has been a scaffold for developing molecules with "push-pull" electronic properties for optoelectronic applications. nih.govmdpi.comresearchgate.net

Furthermore, transition metal-catalyzed reactions involving aminonaphthalene structures have been reported, and research into the enantioselective functionalization of naphthalene rings is an active area. mdpi.comnih.govresearchgate.net The potential of certain naphthylamine derivatives in organic solar cells has also been noted. nih.gov

However, the direct substitution pattern of an amino group at the 8-position and an acetate group at the 2-position of the naphthalene core in "this compound" does not correspond to any published research within the specified advanced applications. Consequently, a detailed, evidence-based article on its utility in these areas cannot be generated at this time. Further experimental research would be required to determine if this compound possesses any of the functionalities of interest.

Advanced Applications in Chemical Sciences

Contributions to Materials Science and Organic Electronics

Supramolecular Architectures with Tunable Properties

The field of supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to assemble molecules into ordered, functional superstructures. The molecular framework of 8-Aminonaphthalen-2-yl acetate (B1210297) is exceptionally well-suited for these purposes. The amino group (-NH₂) serves as a hydrogen bond donor, while the carbonyl oxygen of the acetate group (-OCOCH₃) acts as a hydrogen bond acceptor. This dual functionality allows for the programmed assembly of molecules into predictable one-, two-, or three-dimensional networks.

Furthermore, the extensive π-system of the naphthalene (B1677914) core facilitates strong π-π stacking interactions. These interactions are crucial for the stability of the resulting architectures and significantly influence their electronic and photophysical properties. The interplay between hydrogen bonding and π-π stacking can lead to the formation of diverse supramolecular motifs, such as chains, sheets, or more intricate host-guest complexes.

The "tunable" nature of these properties arises from the ability to chemically modify the 8-Aminonaphthalen-2-yl acetate unit or to influence the assembly process through external stimuli. For instance, protonation of the amino group or coordination of a metal ion can drastically alter the hydrogen bonding patterns and electronic characteristics of the system. Similarly, the introduction of different substituent groups on the naphthalene ring can modulate the strength and geometry of the π-π stacking interactions, allowing for fine-tuning of the supramolecular structure's optical and electronic outputs.

Table 1: Intermolecular Interactions Involving this compound

| Interaction Type | Participating Groups | Potential Impact on Supramolecular Structure |

|---|---|---|

| Hydrogen Bonding | Amino group (-NH₂) as donor; Acetate carbonyl (C=O) as acceptor | Directs molecular assembly into defined patterns (e.g., chains, layers); contributes to thermal stability. |

| π-π Stacking | Naphthalene aromatic rings | Stabilizes the assembly; influences charge transport and photophysical properties (e.g., fluorescence). |

Precursor for Advanced Organic Building Blocks

Beyond its direct use in supramolecular chemistry, this compound is a valuable precursor for the synthesis of more complex, advanced organic building blocks. Its functional groups offer reactive sites for a variety of chemical transformations, enabling its incorporation into larger, multifunctional molecular systems.

The primary amino group is a particularly versatile handle. It can undergo diazotization followed by substitution reactions (Sandmeyer-type reactions) to introduce a wide range of functionalities, including halogens, cyano groups, or hydroxyl groups. It is also readily acylated or alkylated to form amides or secondary/tertiary amines, respectively. These transformations are fundamental steps in the construction of precursors for:

Aza-aromatic Systems: The amino group can be a key component in cyclization reactions to form nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and organic electronic materials.

Functional Dyes and Pigments: By coupling the diazonium salt of this compound with electron-rich aromatic compounds, a diverse array of azo dyes can be synthesized. The naphthalene core often imparts desirable properties such as high molar absorptivity and good thermal stability.

Ligands for Metal Complexes: The amino group, or derivatives thereof, can act as a coordination site for metal ions. The resulting metal complexes can have applications in catalysis, sensing, or as single-molecule magnets.

The acetate group can also be hydrolyzed to reveal a hydroxyl group (8-amino-2-naphthol), which opens up another avenue for derivatization, such as ether or ester synthesis, further expanding the library of accessible building blocks. This dual reactivity makes this compound a strategic starting material for creating molecules with precisely engineered properties for applications in materials science and organic electronics. arctomsci.com

Table 2: Synthetic Transformations of this compound

| Reagent/Reaction Type | Functional Group Targeted | Resulting Product Class | Potential Application of Product |

|---|---|---|---|

| NaNO₂ / H⁺ | Amino Group (-NH₂) | Diazonium Salt | Intermediate for azo dyes, Sandmeyer reactions |

| Acyl Halide / Base | Amino Group (-NH₂) | N-Aryl Amide | Polymers, pharmaceuticals, functional materials |

| Alkyl Halide / Base | Amino Group (-NH₂) | N-Alkyl/N,N-Dialkyl Amine | Ligands, synthetic intermediates |

Q & A

Q. What are the standard synthetic routes for 8-Aminonaphthalen-2-yl acetate?

Methodological Answer: The synthesis typically involves functionalizing naphthalene derivatives. A modified Mannich reaction is effective for introducing the amino group at position 7. For example:

Intermediate preparation : Start with 2-hydroxynaphthalene as the base structure.

Amination : React with ammonium acetate under microwave-assisted heating (120°C, 1 hour) to introduce the amino group .

Acetylation : Treat the 8-amino intermediate with acetic anhydride in the presence of a base (e.g., triethylamine) to form the acetate ester.

Purification : Use column chromatography (dichloromethane:methanol gradient) to isolate the product.

Q. Key Considerations :

Q. What spectroscopic and crystallographic methods validate the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography :

- Use SHELX programs for refinement. Example parameters:

- Space group: P2₁/c (common for aromatic derivatives).

- Bond angles: Validate planarity of the naphthalene ring (typical torsion angles < 10° deviation) .

- Mass Spectrometry : Expect [M+H]⁺ at m/z 215.1 (C₁₂H₁₁NO₂).

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer: Discrepancies often arise from solvent purity, temperature, and measurement techniques. A systematic approach includes:

Solvent Screening : Test solubility in DMSO, ethanol, and chloroform at 25°C and 37°C.

Thermodynamic Analysis : Use NIST thermochemistry databases to compare experimental vs. predicted solubility (e.g., activity coefficients) .

HPLC Validation : Quantify saturation concentrations with a calibrated HPLC method (C18 column, acetonitrile/water mobile phase).

Q. Example Data :

| Solvent | Solubility (mg/mL, 25°C) | Method |

|---|---|---|

| DMSO | 45.2 ± 2.1 | Gravimetric |

| Ethanol | 12.8 ± 0.9 | HPLC |

Q. What strategies optimize reaction yield in large-scale synthesis?

Methodological Answer: Key variables include catalyst selection and reaction kinetics:

Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for acetylation efficiency.

Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps.

Workflow Automation : Use flow chemistry for continuous acetylation, reducing side-product formation.

Q. How does this compound interact with lipid bilayers in membrane studies?

Methodological Answer:

- Fluorescence Quenching : Incorporate the compound into liposomes and monitor fluorescence emission shifts (excitation at 290 nm).

- DSC Analysis : Measure phase transition temperatures to assess membrane fluidity changes .

- MD Simulations : Use GROMACS to model interactions with phosphatidylcholine bilayers.

Q. Key Finding :

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.